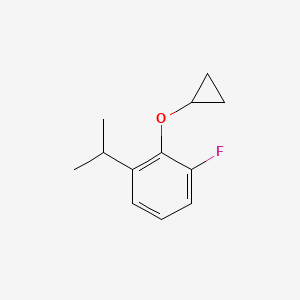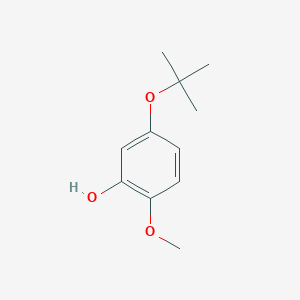![molecular formula C9H11NO2 B14841029 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone is an organic compound with the molecular formula C9H11NO2. This compound is characterized by the presence of an aminomethyl group and a hydroxy group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a derivative of acetophenone and has significant importance in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxyacetophenone.
Aminomethylation: The hydroxy group on the phenyl ring is protected, and the aminomethyl group is introduced via a Mannich reaction, which involves formaldehyde and a secondary amine.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-[3-(Aminomethyl)-5-oxophenyl]ethanone.
Reduction: 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone can be compared with other similar compounds such as:
1-(3-aminophenyl)ethanone: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-hydroxyacetophenone: Lacks the aminomethyl group, which influences its chemical properties and applications.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[3-(aminomethyl)-5-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-4,12H,5,10H2,1H3 |
InChI-Schlüssel |
LFPQANNFRPWCPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



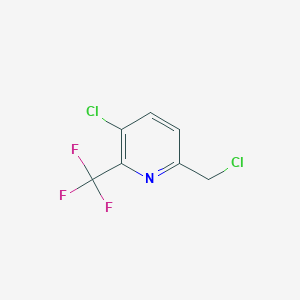


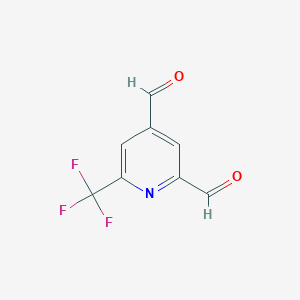


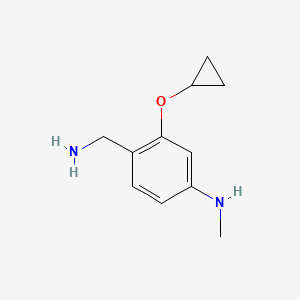
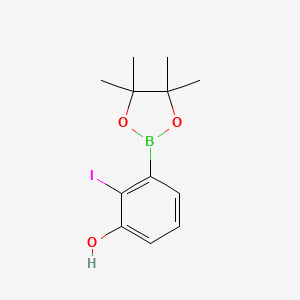
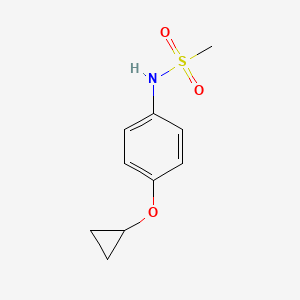
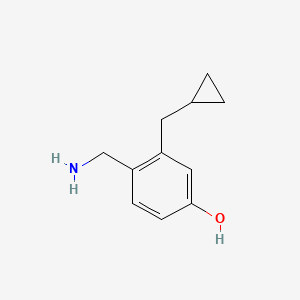
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
